A-582941 dihydrochloride

Descripción

Propiedades

IUPAC Name |

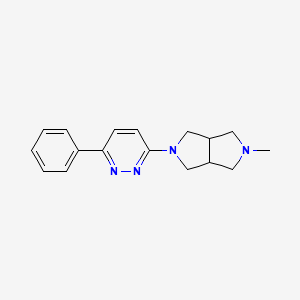

(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMRUYCIJSNXGB-GASCZTMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848591-89-9 |

Source

|

| Record name | A-582941 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848591899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-582941 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MUW0L49BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-582941 dihydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of A-582941 Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

A-582941 is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the central nervous system for cognitive enhancement.[1][2][3] This document provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity, potency, and efficacy are presented, along with visualizations of its signaling pathways and relevant experimental workflows. The primary therapeutic potential of A-582941 lies in its ability to modulate neuronal signaling pathways critical for learning, memory, and neuroprotection.[1][2]

Core Mechanism of Action

The primary mechanism of action of A-582941 is its function as a partial agonist at the homomeric α7 nicotinic acetylcholine receptor.[1][4] This receptor is a ligand-gated ion channel highly expressed in key brain regions associated with cognitive processes, such as the hippocampus and cortex.[2] As a partial agonist, A-582941 binds to and activates the α7 nAChR but elicits a submaximal response compared to the endogenous full agonist, acetylcholine (ACh).[1][4] This property is crucial as it can provide a therapeutic window that avoids the potential for overstimulation and subsequent receptor desensitization associated with full agonists.

A-582941 also exhibits a secondary, lower-affinity interaction with the human 5-HT₃ receptor, where it acts as an agonist.[1][3] However, its effects are predominantly mediated through the α7 nAChR, as demonstrated by the blockade of its biochemical and behavioral effects by the selective α7 nAChR antagonist, methyllycaconitine (MLA).[1]

Quantitative Pharmacological Data

The pharmacological profile of A-582941 has been characterized across various in vitro and in vivo systems. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Binding Affinity (Ki)

| Target | Species/Tissue | Ki (nM) | Reference |

| α7 nAChR | Rat Brain Membranes | 10.8 | [3][5][6] |

| Human Frontal Cortex | 16.7 | [3][4][5][6] | |

| 5-HT₃ Receptor | Human | 150 | [3][6] |

| α4β2 nAChR | - | >100,000 | [5] |

| α3β4 nAChR | - | >250-fold lower than α7 | [4] |

| Neuromuscular nAChR | - | >250-fold lower than α7 | [4] |

Table 2: Functional Potency (EC50) and Efficacy

| Assay | System | EC50 | Efficacy (% of ACh) | Reference |

| α7 nAChR Activation | Xenopus Oocytes (Human) | 4260 nM (4.26 µM) | 52.1% | [7][8] |

| Xenopus Oocytes (Rat) | 2450 nM (2.45 µM) | 59.6% - 60% | [1][8] | |

| GH4C1 Cells (Human) | 7930 nM (7.93 µM) | 58.5% | [8] | |

| ERK1/2 Phosphorylation | PC12 Cells (+ PNU-120596) | 95 nM | - | [1][3][8] |

| hERG Channel Block | Patch Clamp | 4800 nM (IC₅₀) | - | [1] |

Downstream Signaling Pathways

Activation of the α7 nAChR by A-582941 initiates several downstream signaling cascades implicated in neuroprotection and cognitive function.[1][2] The high calcium permeability of the α7 nAChR is a critical feature that links receptor activation to these intracellular pathways.[7][9]

-

MAP Kinase/ERK Pathway: A-582941 stimulates the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3] This pathway is crucial for synaptic plasticity and memory consolidation.[1] Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors.

-

CREB Phosphorylation: Following ERK1/2 activation, A-582941 treatment leads to a dose-dependent increase in the phosphorylation of the cAMP Response Element-Binding protein (CREB).[1][3] Phosphorylated CREB is a key transcription factor involved in the expression of genes necessary for long-term memory formation.

-

PI3K/Akt/GSK3β Pathway: The compound also engages the cell survival pathway involving PI3K, Akt, and Glycogen Synthase Kinase 3β (GSK3β).[1] A-582941 administration leads to the inhibitory phosphorylation of GSK3β at the Ser-9 residue, a mechanism linked to the neuroprotective effects of α7 nAChR agonists.[1][3]

Key Experimental Protocols

The characterization of A-582941 involves standard pharmacological and biochemical assays. Below are outlines of the methodologies for key experiments.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay quantifies the affinity of A-582941 for its target receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of A-582941 for the α7 nAChR.

-

Materials:

-

Tissue homogenates (e.g., rat brain membranes or human cortical tissue) containing the α7 nAChR.[3]

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]MLA or [¹²⁵I]α-bungarotoxin).

-

This compound at various concentrations.

-

Assay buffer, filtration apparatus, and scintillation counter.

-

-

Methodology:

-

Incubation: The tissue homogenate is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (A-582941).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Analysis: The data are used to generate a competition curve. The IC₅₀ (concentration of A-582941 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vivo ERK1/2 Phosphorylation Analysis (Workflow)

This protocol assesses the ability of A-582941 to activate downstream signaling in a living organism.

-

Objective: To measure the dose-dependent effect of A-582941 on ERK1/2 phosphorylation in specific brain regions (e.g., cingulate cortex, hippocampus).[1][3]

-

Methodology:

-

Dosing: Mice or rats are administered A-582941 (e.g., 0.01–1.0 µmol/kg, i.p.) or a vehicle control.[1][3]

-

Incubation Period: Animals are left for a specific duration (e.g., 15 minutes) to allow for drug distribution and target engagement.[1]

-

Tissue Collection: Animals are euthanized, and brains are rapidly dissected and processed. Brains may be either flash-frozen for subsequent biochemical analysis or fixed for immunohistochemistry.

-

Analysis (Western Blot):

-

Brain regions of interest are homogenized and lysed.

-

Protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Secondary antibodies conjugated to a reporter enzyme are used for detection.

-

Bands are visualized and quantified using densitometry. The ratio of p-ERK to total ERK is calculated.

-

-

Analysis (Immunohistochemistry):

-

Fixed brain tissue is sectioned.

-

Sections are incubated with an antibody against p-ERK.

-

A labeled secondary antibody and detection system are used to visualize p-ERK-positive cells.

-

Images are captured via microscopy and analyzed.

-

-

Conclusion

This compound is a highly selective α7 nAChR partial agonist with a well-defined mechanism of action. It directly engages its primary molecular target to trigger an influx of calcium, which in turn activates critical intracellular signaling pathways, including the ERK/CREB and PI3K/Akt/GSK3β cascades.[1] These actions at the molecular and cellular levels translate into pro-cognitive and neuroprotective effects in preclinical models.[1][2] The quantitative pharmacological data and established experimental protocols provide a solid foundation for its further investigation and development as a potential therapeutic agent for cognitive deficits in neurodegenerative and psychiatric disorders.[2][10]

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. apexbt.com [apexbt.com]

- 8. jneurosci.org [jneurosci.org]

- 9. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]

A-582941: A Technical Guide to its Properties as an α7 Nicotinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of A-582941, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological and biochemical characteristics of this compound. This guide summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Properties of A-582941

A-582941 is a biaryl diamine compound that acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1] It demonstrates high-affinity binding to both human and rat α7 nAChRs and exhibits functional agonism by evoking characteristic, rapidly desensitizing currents.[1] Notably, A-582941 possesses a favorable pharmacokinetic profile, including excellent distribution to the central nervous system (CNS), making it a valuable tool for investigating the therapeutic potential of α7 nAChR agonism for cognitive deficits in various neurological and psychiatric disorders.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative parameters of A-582941, providing a comparative overview of its binding affinity, functional potency, selectivity, and pharmacokinetic properties.

Table 1: Binding Affinity of A-582941

| Receptor/Radioligand | Species | Preparation | Kᵢ (nM) |

| α7 nAChR / [³H]A-585539 | Rat | Brain Membranes | 10.8 |

| α7 nAChR / [³H]A-585539 | Human | Frontal Cortex Membranes | 17 |

| α7 nAChR / [³H]Methyllycaconitine | Rat | Brain Membranes | 88 |

Table 2: Functional Potency of A-582941

| Receptor | Species | Expression System | EC₅₀ (nM) | Efficacy (% of ACh max response) |

| α7 nAChR | Human | Xenopus Oocytes | 4260 | 52% |

| α7 nAChR | Rat | Xenopus Oocytes | 2450 | 60% |

| α7 nAChR (in presence of 3µM PNU-120596) | Human | Xenopus Oocytes | 580 | 207% (relative to ACh alone) |

Table 3: Selectivity Profile of A-582941

| Receptor | Species | Kᵢ (nM) | Selectivity Fold (vs. human α7) |

| 5-HT₃ | Human | 150 | ~15 |

| α4β2 nAChR | Rat | >10,000 | >588 |

| α3β4 nAChR | Human | >100,000 | >5882 |

| α1β1γδ nAChR | - | >10,000 | >588 |

Table 4: Pharmacokinetic Parameters of A-582941

| Species | Route of Administration | Oral Bioavailability (%) | Brain:Plasma Ratio (Cₘₐₓ) | t₁/₂ (hours) |

| Mouse | i.p. | ~100 | ~10:1 | ~2 |

| Rat | p.o. | ~90 | - | - |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by A-582941 and provide a visual representation of a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the α7 nAChR agonist properties of A-582941. These protocols are based on standard procedures in the field and have been adapted to reflect the specific reagents and techniques mentioned in the literature for A-582941.

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of A-582941 for the α7 nAChR using [³H]A-585539 as the radioligand and rat brain membranes as the receptor source.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]A-585539 (specific activity ~30-60 Ci/mmol).

-

Non-specific Binding Control: 1 µM unlabeled α-bungarotoxin or 10 µM nicotine.

-

Test Compound: A-582941, serially diluted in assay buffer.

-

Receptor Source: Cryopreserved rat whole brain membranes.

-

96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw rat brain membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 100-200 µ g/well . Homogenize gently to ensure a uniform suspension.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]A-585539 (to a final concentration of ~1 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]A-585539, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of A-582941, 50 µL of [³H]A-585539, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the A-582941 concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol outlines the functional characterization of A-582941 on human α7 nAChRs expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human α7 nAChR.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Agonists: Acetylcholine (ACh) and A-582941 dissolved in ND96.

-

Two-electrode voltage clamp amplifier, microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), and data acquisition system.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with ~50 nL of human α7 nAChR cRNA (~1 ng). Incubate the oocytes for 2-5 days at 18°C in ND96 supplemented with pyruvate and antibiotics.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with ND96.

-

Impale the oocyte with two microelectrodes for voltage clamping.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Agonist Application:

-

Apply a maximally effective concentration of ACh (e.g., 1-10 mM) to determine the maximum current response (Iₘₐₓ).

-

After a washout period, apply varying concentrations of A-582941 to the oocyte to generate a concentration-response curve.

-

Ensure complete washout and recovery of the response between agonist applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current evoked by each concentration of A-582941.

-

Normalize the responses to the maximal response evoked by ACh.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.

-

The efficacy is expressed as the maximal response to A-582941 as a percentage of the maximal response to ACh.

-

Western Blotting for ERK1/2 Phosphorylation in Mouse Brain Tissue

This protocol describes the measurement of ERK1/2 phosphorylation in mouse brain tissue following systemic administration of A-582941.

Materials:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

Protein Assay Reagent: BCA or Bradford reagent.

-

SDS-PAGE gels, PVDF membranes, ECL detection reagents, and an imaging system.

Procedure:

-

Tissue Collection and Lysis:

-

Administer A-582941 or vehicle to mice.

-

At a specified time point (e.g., 15-30 minutes post-injection), euthanize the mice and rapidly dissect the brain region of interest (e.g., hippocampus or cortex).

-

Homogenize the tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (protein lysate) and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

This technical guide provides a comprehensive overview of the α7 nicotinic receptor agonist A-582941. The data and protocols presented herein should serve as a valuable resource for researchers and scientists working to further elucidate the role of α7 nAChR in neuronal function and to develop novel therapeutics for cognitive disorders.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of A-582941: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 is a novel, high-affinity partial agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR) with demonstrated pro-cognitive effects. This document provides a comprehensive technical overview of the in vitro pharmacological characterization of A-582941, intended for researchers and professionals in the field of drug development. The guide details the binding affinity, functional potency, and downstream signaling effects of A-582941, supported by structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction

The α7 neuronal nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1] Its role in modulating neurotransmitter release and neuronal signaling has made it a key target for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive deficits. A-582941 has emerged as a significant compound in this area, exhibiting promising preclinical data as a selective α7 nAChR agonist.[2] This guide synthesizes the available in vitro data to provide a detailed characterization of its pharmacological profile.

Binding Affinity Profile

A-582941 demonstrates high affinity and selectivity for the human and rat α7 nAChR.[3][4] Radioligand binding assays have been instrumental in determining its binding characteristics across various nAChR subtypes.

Table 1: Radioligand Binding Affinities (Ki) of A-582941 for nAChR Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference |

| α7 | [3H]A-585539 | Brain Membranes | Rat | 10.8 | [1] |

| α7 | Not Specified | Not Specified | Human | 16.7 | [2][3] |

| α4β2 | [3H]cytisine | Brain Membranes | Rat | >100,000 | [1] |

| α3β4* | [3H]epibatidine | IMR-32 Cell Membranes | Human | 4,700 | [1] |

| α1β1γδ (muscle) | Not Specified | Not Specified | Not Specified | >30,000 | [1] |

| 5-HT3 | [3H]BRL-43694 | Not Specified | Human | 150 | [5] |

Note: A lower Ki value indicates a higher binding affinity.

Functional Activity

As a partial agonist, A-582941 activates the α7 nAChR, leading to ion channel opening and downstream cellular responses. Its functional potency has been assessed through various in vitro assays.

Table 2: Functional Activity (EC50) of A-582941

| Assay Type | Cell Line/System | Measured Response | Species | EC50 (nM) | Emax (% of ACh) | Reference |

| Electrophysiology | Xenopus oocytes expressing α7 nAChR | Ion Current | Rat | 2,450 | 60 | [5] |

| ERK1/2 Phosphorylation | PC12 cells expressing α7 nAChR | pERK1/2 Levels | Not Specified | 95 | Not Specified | [1] |

Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.

Downstream Signaling Pathways

Activation of the α7 nAChR by A-582941 initiates intracellular signaling cascades known to be involved in synaptic plasticity and cell survival. Notably, A-582941 has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP Response Element-Binding protein (CREB).[1][2][6]

References

- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. moleculardevices.com [moleculardevices.com]

- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A-582941: A Technical Guide to its Binding Affinity and Functional Profile at the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of A-582941, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial ligand-gated ion channel highly expressed in brain regions associated with cognitive processes, such as the hippocampus and cortex, making it a significant target for therapeutic intervention in neurodegenerative and psychiatric disorders.[1][2] A-582941 has demonstrated high-affinity binding to the α7 nAChR and engages downstream signaling pathways implicated in cognitive function.[1][2]

Quantitative Binding and Functional Data

The following tables summarize the key quantitative parameters defining the interaction of A-582941 with the α7 nAChR.

Table 1: A-582941 Binding Affinity for α7 nAChR

| Species | Radioligand | Preparation | Ki (nM) |

| Human | [3H]A-585539 | Brain Membranes | 16.7[3][4][5] |

| Rat | [3H]A-585539 | Brain Membranes | 10.8[3][4][5] |

| Rat | [3H]Methyllycaconitine (MLA) | Brain Membranes | 88[1] |

Table 2: A-582941 Functional Activity at α7 nAChR

| Species | Assay Type | Efficacy | EC50 (nM) |

| Human | Electrophysiology (Xenopus oocytes) | 52% (relative to Acetylcholine) | 4260[1][6] |

| Rat | Electrophysiology (Xenopus oocytes) | 60% (relative to Acetylcholine) | 2450[1] |

| Rat | ERK1/2 Phosphorylation (PC12 cells) | - | 95[7] |

Table 3: A-582941 Binding Affinity for 5-HT3 Receptor

| Species | Radioligand | Preparation | Ki (nM) |

| Human | [3H]BRL-43694 | Recombinant | 150[1][3] |

Experimental Methodologies

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of A-582941 to the α7 nAChR.

1. Membrane Preparation:

-

Brain tissue (e.g., rat hippocampus or cortex) or cells expressing the recombinant human α7 nAChR are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a fresh assay buffer.

2. Competition Binding Assay:

-

A fixed concentration of a radioligand with known high affinity for the α7 nAChR (e.g., [3H]A-585539 or [3H]methyllycaconitine) is used.

-

The membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (A-582941).

-

The incubation is carried out at a specific temperature (e.g., 22°C or 37°C) for a duration sufficient to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The concentration of A-582941 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Electrophysiology in Xenopus Oocytes)

These assays measure the functional activity of A-582941 as an agonist at the α7 nAChR.

1. Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes are surgically harvested and defolliculated.

-

The oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.

-

The injected oocytes are incubated for several days to allow for receptor expression on the cell membrane.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

-

An oocyte expressing the α7 nAChR is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential of the oocyte is clamped at a holding potential (e.g., -70 mV).

3. Agonist Application and Data Acquisition:

-

A-582941 at various concentrations is applied to the oocyte through the perfusion system.

-

The resulting inward currents, caused by the influx of cations through the activated α7 nAChR channels, are recorded.

-

The peak current amplitude is measured for each concentration of A-582941.

4. Data Analysis:

-

The concentration-response curve is plotted, and the EC50 (the concentration of A-582941 that produces 50% of the maximal response) is determined using non-linear regression.

-

The maximal response elicited by A-582941 is compared to that of a full agonist, such as acetylcholine, to determine its efficacy (partial or full agonist).

Signaling Pathways and Visualizations

Activation of the α7 nAChR by A-582941 initiates intracellular signaling cascades known to be involved in cognitive functions.[1][2]

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for determining the binding affinity of A-582941 to the α7 nAChR.

α7 nAChR Signaling Pathway Activated by A-582941

A-582941, as a partial agonist, binds to the α7 nAChR, leading to the influx of calcium ions. This initial event triggers downstream signaling cascades, including the PI3K/Akt/GSK3β and the ERK1/2 pathways, which are crucial for synaptic plasticity and cell survival.[1]

Caption: Signaling pathways activated by A-582941 through the α7 nAChR.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

The α7 Nicotinic Acetylcholine Receptor Agonist A-582941: An Electrophysiological Profile

Abstract

A-582941 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in key brain regions associated with cognitive function, such as the hippocampus and cerebral cortex.[1][2] This technical guide provides an in-depth overview of the electrophysiological properties of A-582941 and its effects on neuronal function. We consolidate quantitative data from preclinical studies, detail the experimental methodologies employed, and present visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of A-582941's neuronal effects.

Introduction to A-582941 and the α7 nAChR

The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel that plays a crucial role in modulating neuronal excitability and neurotransmitter release.[1] A distinctive feature of the α7 nAChR is its high permeability to calcium ions (Ca²⁺), which allows it to influence a variety of intracellular signaling cascades.[3][4][5] Activation of these receptors can lead to the modulation of cognitive processes, including memory and sensory gating.[1][2] A-582941 has been developed as a selective partial agonist for the α7 nAChR, aiming to harness its therapeutic potential for cognitive deficits observed in various neurological and psychiatric disorders.[1][2]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative parameters defining the interaction of A-582941 with neuronal receptors and channels.

Table 1: Receptor Binding Affinity of A-582941

| Receptor Subtype | Radioligand | Preparation | Ki (nM) |

| α7 nAChR | [³H]A-585539 | Rat brain membranes | 10.8 |

| α4β2 nAChR | [³H]cystine | Rat brain membranes | >100,000 |

| α3β4* nAChR | [³H]epibatidine | IMR-32 cell membranes | 4,700 |

| α1β1γδ nAChR | - | - | >30,000 |

Data sourced from Tietje et al., 2008.[1]

Table 2: Functional Activity of A-582941 at α7 nAChRs

| Receptor Species | Expression System | Parameter | Value | Efficacy (vs. ACh) |

| Human α7 nAChR | Xenopus oocytes | EC₅₀ | 4260 nM | 52% |

| Rat α7 nAChR | Recombinant | EC₅₀ | 2450 nM | 60% |

| Human α7 nAChR (with PNU-120596) | Xenopus oocytes | Apparent EC₅₀ | 580 nM | 207% |

Data sourced from Tietje et al., 2008.[1]

Table 3: Off-Target Effects of A-582941

| Target | Assay | Parameter | Value |

| hERG Channels | Patch clamp | IC₅₀ | 4800 nM |

| Human 5HT₃ Receptor | - | EC₅₀ | 4600 nM |

| Canine Purkinje Fibers | Action Potential Duration | 11% increase | at 1700 nM |

| Canine Purkinje Fibers | Action Potential Duration | 32% increase | at 17,000 nM |

Data sourced from Tietje et al., 2008.[1]

Detailed Experimental Protocols

Radioligand Binding Assays

These experiments were conducted to determine the binding affinity of A-582941 to various nAChR subtypes.

-

Preparation of Membranes: Membranes were prepared from either rat brain tissue or IMR-32 cells, which endogenously express certain nAChR subtypes.

-

Incubation: The prepared membranes were incubated with a specific radioligand (e.g., [³H]A-585539 for α7 nAChR) and varying concentrations of the competitor compound, A-582941.

-

Separation and Counting: Following incubation, the bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was then quantified using liquid scintillation counting.

-

Data Analysis: The data were analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of A-582941 for the receptor.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique was used to assess the functional activity of A-582941 as an agonist at α7 nAChRs.

-

Oocyte Preparation and Injection: Xenopus laevis oocytes were surgically removed and treated to remove the follicular layer. The oocytes were then injected with cRNA encoding the human or rat α7 nAChR subunits.

-

Electrophysiological Recording: After a period of protein expression (typically 2-5 days), the oocytes were placed in a recording chamber and impaled with two microelectrodes. One electrode measured the membrane potential, while the other injected current to clamp the voltage at a holding potential (e.g., -70 mV).

-

Drug Application: A-582941, acetylcholine (ACh), and other compounds were applied to the oocyte via a perfusion system. The resulting inward currents, caused by the influx of cations through the activated nAChR channels, were recorded.

-

Data Analysis: Concentration-response curves were generated by plotting the peak current response against the concentration of the agonist. These curves were then fitted with a logistical function to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy relative to a full agonist like ACh.

Whole-Cell Patch-Clamp Recording in Brain Slices

This method was employed to study the effects of A-582941 on native neuronal circuits.

-

Slice Preparation: Rats were anesthetized and their brains rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices containing the region of interest (e.g., the dentate gyrus of the hippocampus) were prepared using a vibratome.

-

Recording: Individual neurons within the slice were visualized using infrared differential interference contrast (IR-DIC) microscopy. A glass micropipette filled with an internal solution was carefully brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip was then ruptured to achieve the whole-cell configuration, allowing for the measurement of synaptic currents.

-

Measurement of IPSCs: Spontaneous inhibitory postsynaptic currents (IPSCs), mediated by GABAergic transmission, were recorded from dentate gyrus granule cells.

-

Drug Application: A-582941 and the positive allosteric modulator (PAM) PNU-120596 were applied to the bath. The frequency and amplitude of IPSCs were measured before and after drug application to assess the effect of α7 nAChR activation on GABAergic interneuron activity.

Signaling Pathways and Experimental Workflows

A-582941 Signaling Pathway in Neurons

Activation of the α7 nAChR by A-582941 initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This leads to the activation of downstream signaling pathways known to be involved in synaptic plasticity and cell survival.

Caption: A-582941 binds to and activates the α7 nAChR, leading to Ca²⁺ influx and downstream signaling.

Experimental Workflow for Assessing Functional Activity

The following diagram illustrates the typical workflow for characterizing the functional properties of a compound like A-582941 using the two-electrode voltage clamp technique in Xenopus oocytes.

Caption: Workflow for two-electrode voltage clamp analysis of A-582941 in Xenopus oocytes.

Workflow for Brain Slice Electrophysiology

This diagram outlines the process of investigating the effects of A-582941 on native neuronal circuits using patch-clamp recordings in brain slices.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A-582941: A Technical Guide to its Role in Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential in preclinical models of cognitive enhancement.[1][2] This technical guide provides a comprehensive overview of A-582941, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are investigating novel therapeutic strategies for cognitive disorders.

Introduction

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Its role in modulating neurotransmitter release and synaptic plasticity has made it an attractive target for the development of cognitive enhancers. A-582941, a biaryl diamine, has emerged as a significant research compound due to its high-affinity binding to and partial agonism at α7 nAChRs, coupled with favorable pharmacokinetic properties and excellent central nervous system (CNS) distribution.[1][3] Preclinical studies have consistently shown that A-582941 enhances performance in a variety of cognitive domains, including working memory, short-term recognition memory, and memory consolidation.[1][2][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for A-582941.

Table 1: In Vitro Binding Affinity and Potency of A-582941

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| α7 nAChR ([³H]A-585539) | Rat Brain Membranes | 10.8 nM | [1] |

| α7 nAChR ([³H]A-585539) | Human Frontal Cortex | 17 nM | [1] |

| α7 nAChR ([³H]methyllycaconitine) | Rat Brain Membranes | 88 nM | [1] |

| 5-HT₃ Receptor | Human Recombinant | 150 nM | [4] |

| Functional Potency (EC₅₀) | |||

| α7 nAChR (human) | Oocyte Expression System | 4260 nM (52% max response vs ACh) | [1] |

| α7 nAChR (rat) | Oocyte Expression System | 2450 nM (60% max response vs ACh) | [1] |

| ERK1/2 Phosphorylation | PC12 Cells (with PNU-120596) | 95 nM | [1] |

| 5-HT₃ Receptor (human) | Recombinant | 4600 nM (~100% efficacy vs 5-HT) | [1] |

Table 2: In Vivo Efficacious Doses and Plasma Concentrations of A-582941 in Cognitive Models

| Cognitive Domain | Animal Model | Effective Dose Range (ip) | Efficacious Plasma Concentration | Reference(s) |

| Working Memory | Monkey Delayed Matching-to-Sample | 0.01 - 0.1 mg/kg | Not Reported | [3][5] |

| Short-Term Recognition Memory | Rat Social Recognition | 0.1 - 1.0 µmol/kg | ~10 - 100 ng/mL | [1][5] |

| Memory Consolidation | Mouse Inhibitory Avoidance | 0.1 - 1.0 µmol/kg | ~10 - 100 ng/mL | [1][3] |

| Sensory Gating | Rat Auditory Sensory Gating (amphetamine-induced deficit) | 0.1 - 1.0 µmol/kg | Not Reported | [1][3] |

Mechanism of Action and Signaling Pathways

A-582941 exerts its pro-cognitive effects primarily through the activation of α7 nAChRs. As a partial agonist, it binds to the receptor and induces a conformational change that opens the ion channel, albeit to a lesser extent than the endogenous full agonist, acetylcholine. This leads to an influx of cations, including Ca²⁺, which triggers downstream signaling cascades implicated in synaptic plasticity and cell survival.[1] Key among these are the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) pathways.[1][2]

The diagram below illustrates the proposed signaling pathway initiated by A-582941 binding to the α7 nAChR.

A-582941 signaling cascade.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of A-582941.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of A-582941 for α7 nAChRs and other receptors.

-

Protocol:

-

Membrane Preparation: Rat brain or human cortical tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]A-585539 for α7 nAChR agonist site, [³H]methyllycaconitine for the antagonist site) and varying concentrations of A-582941.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]

-

In Vitro Functional Assays (Xenopus Oocyte Expression System)

-

Objective: To determine the functional potency (EC₅₀) and efficacy of A-582941 at α7 nAChRs.

-

Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for human or rat α7 nAChR subunits.

-

Two-Electrode Voltage Clamp: After a period of protein expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Drug Application: A-582941 at various concentrations is applied to the oocyte, and the resulting inward current is measured.

-

Data Analysis: Concentration-response curves are generated by plotting the peak current response against the concentration of A-582941. These curves are fitted to a sigmoidal dose-response equation to determine the EC₅₀ and maximal response. Efficacy is expressed as a percentage of the maximal response elicited by a saturating concentration of acetylcholine.[1]

-

In Vivo Behavioral Pharmacology: Rat Social Recognition Test

-

Objective: To assess the effect of A-582941 on short-term recognition memory.

-

Protocol:

-

Habituation: Adult male rats are habituated to the testing arena.

-

Acquisition Trial (T1): An adult rat is placed in the arena with a juvenile rat for a set period (e.g., 5 minutes), and the time spent in social investigation (e.g., sniffing) is recorded.

-

Drug Administration: A-582941 or vehicle is administered intraperitoneally (i.p.) immediately after T1.

-

Retention Trial (T2): After a delay (e.g., 2 hours), the adult rat is re-exposed to the same juvenile rat, and the duration of social investigation is again recorded.

-

Data Analysis: A reduction in investigation time during T2 compared to T1 is indicative of memory for the juvenile. The difference in investigation time between T1 and T2 is compared across treatment groups.[1][6]

-

The workflow for a typical preclinical behavioral experiment is outlined below.

Preclinical behavioral testing workflow.

Pharmacokinetics and Metabolism

A-582941 exhibits favorable pharmacokinetic properties, including good oral bioavailability and high permeability, which allows it to efficiently cross the blood-brain barrier.[1] In mice, following intraperitoneal administration, brain concentrations of A-582941 reach their maximum within 20 minutes and are approximately 10-fold higher than plasma concentrations.[1] The primary route of metabolism is oxidation to the N-oxide.[1]

Conclusion

The preclinical data for A-582941 strongly support its potential as a cognitive-enhancing agent. Its selective partial agonism at α7 nAChRs, coupled with its ability to activate key signaling pathways involved in synaptic plasticity, provides a solid mechanistic basis for its observed pro-cognitive effects in a range of animal models. The detailed quantitative data and experimental protocols presented in this guide offer a valuable foundation for further research into A-582941 and other α7 nAChR modulators for the treatment of cognitive deficits in various neurological and psychiatric disorders.[1][2]

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

Discovery and development of A-582941

An In-depth Technical Guide on the Discovery and Development of A-582941

Abstract

A-582941 is a novel, selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential in preclinical models for enhancing cognitive function.[1][2] Developed as a biaryl diamine, it exhibits high-affinity binding to α7 nAChRs, acceptable pharmacokinetic properties, and excellent penetration of the central nervous system (CNS).[1][3] In vitro and in vivo studies have confirmed its mechanism of action involves the activation of key signaling pathways implicated in cognition, such as ERK1/2 and CREB phosphorylation.[1][2] A-582941 has shown broad-spectrum efficacy in animal models assessing working memory, short-term recognition, memory consolidation, and sensory gating.[1][3] Coupled with a benign safety and tolerability profile, these findings validate α7 nAChR agonism as a promising therapeutic strategy for cognitive deficits in various neurological and psychiatric disorders.[1][2]

Discovery and Physicochemical Properties

A-582941, with the chemical name 2-methyl-5-[6-phenylpyridazin-3-yl]octahydropyrrolo[3,4-c]pyrrole, was identified through lead optimization and structure-activity relationship studies focused on creating α7 nAChR agonists with improved CNS penetration compared to earlier quinuclidine-based compounds.[1] It is classified as a biaryl diamine.[1][2] The compound possesses favorable physical properties for a CNS-active drug, including a low molecular weight and moderate lipophilicity, which facilitate its diffusion across the blood-brain barrier.[1]

Table 1: Physicochemical Properties of A-582941

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride | [4] |

| Molecular Formula | C₁₇H₂₀N₄ | [5] |

| Molecular Weight | 280.37 g/mol (free base) | [1][5] |

| CAS Number | 848591-90-2 | [5] |

| ClogP | 2.3 | [1] |

| pKa | 8.75 and 4.44 | [1] |

| Permeability (Caco-2) | Papp A→B= 14.02 × 10⁻⁶ cm/s |[1] |

In Vitro Pharmacology

The in vitro pharmacological profile of A-582941 establishes it as a potent and selective partial agonist of the α7 nAChR.

Binding Affinity and Selectivity

Radioligand binding assays demonstrated that A-582941 binds with high affinity to both rat and human α7 nAChRs.[1][6] The compound shows significant selectivity for the α7 nAChR over other nAChR subtypes and the 5-HT₃ receptor, which it also binds to, albeit with a much lower affinity.[1][5][7]

Table 2: In Vitro Binding Affinity of A-582941 at α7 nAChRs and Other Receptors

| Receptor Target | Species/Tissue | Radioligand | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| α7 nAChR | Rat Brain | [³H]A-585539 | 10.8 | [1][6][8] |

| α7 nAChR | Human Frontal Cortex | [³H]A-585539 | 17 | [7] |

| α7 nAChR | Human | - | 16.7 | [3][6][8] |

| α4β2 nAChR | Rat Brain | [³H]cytisine | >100,000 | [7] |

| 5-HT₃ Receptor | - | [³H]-BRL 43694 | 154 |[5][7] |

Functional Activity

Functional assays confirm that A-582941 acts as a partial agonist at α7 nAChRs. In Xenopus oocytes expressing recombinant human α7 receptors, A-582941 evoked a maximal response that was approximately half of that produced by the endogenous agonist acetylcholine (ACh).[1] It did not produce an agonist effect at other recombinant heteromeric nAChRs such as α4β2, α3β4, or α9α10.[1][9]

Table 3: In Vitro Functional Activity of A-582941

| Assay System | Receptor | Parameter | Value | Reference |

|---|---|---|---|---|

| Human α7 nAChR | (expressed in oocytes) | EC₅₀ | 4260 nM | [1][9] |

| Efficacy vs. ACh | 52% | [1] | ||

| Rat α7 nAChR | (expressed in oocytes) | EC₅₀ | 2450 nM | [1] |

| Efficacy vs. ACh | 60% | [1] |

| PC12 cells (α7 nAChRs) | (ERK1/2 Phosphorylation) | EC₅₀ | 95 nM |[1] |

Mechanism of Action and Signaling Pathways

Activation of the α7 nAChR, a ligand-gated ion channel, by A-582941 leads to an influx of calcium ions.[10][11] This calcium influx triggers downstream signaling cascades crucial for cognitive processes like synaptic plasticity and memory.[8][11] A-582941 has been shown to stimulate the phosphorylation of the extracellular signal-regulated kinases 1/2 (ERK1/2) and the cAMP response element-binding protein (CREB).[1][2][10] Additionally, its neuroprotective effects are linked to the PI3K/Akt/GSK3β cell survival pathway.[1]

Pharmacokinetics and Metabolism

A-582941 demonstrates favorable pharmacokinetic properties across multiple species, characterized by high oral bioavailability and excellent brain penetration.[1] Following intraperitoneal administration in mice, the brain-to-plasma concentration ratio is maintained at approximately 10 for at least 9 hours.[1] The compound exhibits moderate plasma protein binding, ensuring a substantial fraction is available for pharmacological activity.[1] Metabolism is primarily mediated by cytochrome P450 enzymes, with CYP2D6 showing the most rapid turnover, though several other CYPs also contribute, suggesting a low potential for drug-drug interactions.[1]

Table 4: Summary of Pharmacokinetic Properties of A-582941 in Different Species

| Species | Oral Bioavailability (%) | Plasma Protein Binding (%) | Reference |

|---|---|---|---|

| Mouse | ~100 | 77 | [1] |

| Rat | ~90 | 72 | [1] |

| Dog | - | 70 | [1] |

| Monkey | - | 68 | [1] |

| Human | - | 73 |[1] |

Preclinical Efficacy in In Vivo Models

A-582941 has been validated in a range of animal models that assess various domains of cognition. It has been shown to enhance working memory, short-term recognition memory, memory consolidation, and sensory gating.[1][2] Efficacy is observed at doses that correspond to plasma concentrations approximating its in vitro binding affinity for the α7 nAChR.[1]

Table 5: Efficacy of A-582941 in Animal Models of Cognition

| Cognitive Domain | Model | Species | Effective Dose (μmol/kg) | A-582941 Plasma Conc. (nM) | Reference |

|---|---|---|---|---|---|

| Working Memory | Delayed Match-to-Sample | Monkey | 0.003–0.100 | 21.0 (at 0.01 μmol/kg) | [1] |

| Short-term Memory | Social Recognition | Rat | 0.1–1.0 (acute) | 17.0 (at 0.10 μmol/kg) | [1] |

| Memory Consolidation | 24-hr Inhibitory Avoidance | Mouse | 0.01–1.00 | 9.3 (at 0.10 μmol/kg) | [1] |

| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0–10.0 (acute) | 157.0 (at 3.0 μmol/kg) |[1] |

Safety and Tolerability

Preclinical evaluation of A-582941 in a battery of assays assessing cardiovascular, gastrointestinal, and CNS function revealed a benign secondary pharmacodynamic and tolerability profile.[1][2][3] This favorable safety profile supports its potential for further development as a therapeutic agent.

Conclusion

A-582941 is a potent, selective, and CNS-penetrant partial agonist of the α7 nAChR. Its discovery and development have been guided by a systematic approach to improve upon earlier generations of nicotinic agonists. Through the activation of pro-cognitive signaling pathways like ERK/CREB, it demonstrates robust efficacy in a wide array of preclinical cognition models.[1] The comprehensive characterization of A-582941, from its molecular interactions to its in vivo effects, provides a strong preclinical validation for α7 nAChR agonism as a therapeutic mechanism for treating cognitive impairments associated with neurodegenerative and psychiatric disorders.[1][2]

Appendix: Experimental Protocols

Radioligand Binding Assay

Competition binding assays were performed using membranes prepared from rat brain or human frontal cortex.[1][7] Membranes were incubated with a specific α7 nAChR agonist radioligand, such as [³H]A-585539, in the presence of varying concentrations of A-582941. Non-specific binding was determined using a high concentration of a known α7 agonist. Following incubation, bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of A-582941 that inhibits 50% of specific binding (IC₅₀) was determined, and the inhibition constant (Kᵢ) was calculated using the Cheng-Prusoff equation.[1]

In Vivo ERK1/2 and CREB Phosphorylation

The effects of A-582941 on signaling pathways in the brain were measured in mice.[1] Following intraperitoneal (i.p.) administration of A-582941 at various doses, animals were sacrificed after a set time (e.g., 15 minutes). Brains were removed, and specific regions like the cingulate cortex and hippocampus were dissected. The levels of phosphorylated ERK1/2 and CREB were measured using immunohistochemistry on brain sections. Dose-dependent increases in the phosphorylation of these proteins were quantified to assess the in vivo engagement of the target signaling pathways.[1]

Social Recognition Test in Rats

This test assesses short-term recognition memory. An adult rat is first exposed to an unfamiliar juvenile rat for a set period (e.g., 4 minutes). After a delay interval, the adult rat is re-exposed to the same juvenile. The time the adult rat spends investigating the juvenile during both exposures is recorded. A reduction in investigation time during the second exposure indicates recognition memory. A-582941 or vehicle was administered to the adult rats before the first exposure to the juvenile. Efficacy was measured by a dose-dependent reduction in the investigation time during the second session compared to the first.[1][9]

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A-582941 | C17H22Cl2N4 | CID 71587813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys | PLOS One [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. apexbt.com [apexbt.com]

- 10. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

A-582941: A Deep Dive into its Selectivity for the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of A-582941, a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). A-582941 has garnered significant interest in the field of neuroscience for its potential therapeutic applications in cognitive disorders.[1][2] This document collates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile

A-582941 demonstrates a high affinity and selectivity for the α7 nAChR subtype over other nAChR subtypes and a panel of other neurotransmitter receptors.[1][3] The following tables summarize the binding affinity (Ki) and functional activity (EC50) data from various preclinical studies.

Table 1: Binding Affinity (Ki) of A-582941 for nAChR Subtypes and 5-HT3 Receptor

| Receptor Subtype | Species | Ki (nM) | Fold Selectivity vs. Human α7 |

| α7 | Human | 16.7 | - |

| α7 | Rat | 10.8[3] | 1.5x vs. Human α7 |

| α4β2 | Rat | >100,000[1] | >5988x |

| α3β4* | Human (IMR-32 cells) | 4700[1] | 281x |

| α1β1γδ (neuromuscular) | Not Specified | >30,000[1] | >1796x |

| 5-HT3 | Human | 150[1] | ~15x[1] |

Note: The α3β4 notation indicates a mixed population of nAChRs typically found in the IMR-32 cell line.*

Table 2: Functional Activity (EC50) of A-582941 at nAChR Subtypes and 5-HT3 Receptor

| Receptor Subtype | Species | EC50 (nM) | Efficacy (% of ACh max response) |

| α7 | Human | 4260[1][4] | 52%[1] |

| α7 | Rat | 2450[1] | 60%[1] |

| α3β4* | Human (IMR-32 cells) | >100,000 | <20%[4] |

| α9α10 | Not Specified | >100,000 | No current evoked[1][4] |

| 5-HT3 | Human | 4600[1] | ~100% (relative to 5-HT)[1] |

Experimental Methodologies

The quantitative data presented above were derived from a series of well-established in vitro assays. The following sections detail the key experimental protocols.

Radioligand Binding Assays

Radioligand binding assays were employed to determine the binding affinity (Ki) of A-582941 for various nAChR subtypes.

-

α7 nAChR Binding:

-

Preparation: Membranes from rat brain tissue or cells expressing human α7 nAChRs.

-

Radioligand: [3H]-Methyllycaconitine ([3H]MLA) or other selective α7 radioligands.

-

Procedure: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of A-582941.

-

Detection: The amount of radioligand bound to the receptors is measured by liquid scintillation counting after separating the bound from the unbound radioligand via filtration.

-

Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of A-582941 that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

-

Other nAChR Subtype Binding:

Caption: Workflow for Radioligand Binding Assays.

Functional Assays (Two-Electrode Voltage Clamp in Xenopus Oocytes)

The functional potency (EC50) and efficacy of A-582941 were determined using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human or rat nAChR subunits (e.g., α7).

-

Recording: After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two electrodes (one for voltage clamping and one for current recording).

-

Drug Application: A-582941 at various concentrations is applied to the oocyte, and the resulting ion current through the nAChRs is recorded.

-

Data Analysis: The peak current response at each concentration is measured and plotted to generate a concentration-response curve, from which the EC50 and maximal efficacy are determined. The response is compared to that of a saturating concentration of the endogenous agonist, acetylcholine (ACh).[1]

Caption: Electrophysiology Workflow in Xenopus Oocytes.

Downstream Signaling Pathways

Activation of α7 nAChRs by A-582941 initiates intracellular signaling cascades known to be involved in cognitive processes such as learning and memory.[1][2] The primary pathway involves the influx of Ca2+, which in turn activates downstream kinases.

-

Calcium Influx: The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+).[5]

-

Kinase Activation: The increase in intracellular Ca2+ leads to the activation of several protein kinases, including the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

Gene Transcription: Activated ERK1/2 can translocate to the nucleus and phosphorylate the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in synaptic plasticity and cell survival.[1][3]

Caption: A-582941-Mediated α7 nAChR Signaling.

Summary and Conclusion

The data conclusively demonstrate that A-582941 is a highly selective partial agonist for the α7 nAChR. Its binding affinity for the human α7 receptor is in the low nanomolar range, with a selectivity of over 280-fold against other major neuronal nAChR subtypes like α3β4* and even greater selectivity against the α4β2 and neuromuscular subtypes.[1][3] While it does show some activity at the 5-HT3 receptor, it maintains a roughly 15-fold selectivity for the α7 nAChR.[1] Functionally, A-582941 acts as a partial agonist at α7 nAChRs, while having minimal to no agonist activity at other tested nAChR subtypes.[1][4] This pharmacological profile, coupled with its ability to engage downstream signaling pathways associated with cognition, underscores its value as a research tool and a potential therapeutic agent for disorders characterized by cognitive deficits.[1][2]

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for A-582941 Dihydrochloride Solution Preparation in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of A-582941 dihydrochloride solutions intended for in vivo studies. A-582941 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), known for its cognitive-enhancing properties and excellent distribution to the central nervous system.[1][2] Proper solution preparation is critical for ensuring accurate dosing and obtaining reliable and reproducible experimental results.

Core Compound Information

This compound is a white, crystalline hydrate with good water solubility, particularly at a pH below 8.0.[1] It is a biaryl diamine α7 nAChR agonist that has been shown to activate signaling pathways involved in cognitive function, such as ERK1/2 and CREB phosphorylation.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for A-582941, derived from various preclinical studies. This information is essential for dose calculations and understanding the compound's pharmacokinetic profile.

| Parameter | Value | Species | Administration Route | Citation |

| Binding Affinity (Ki) | ||||

| α7 nAChR (rat brain) | 10.8 nM | Rat | In vitro | [1] |

| α7 nAChR (human cortex) | 16.7 nM | Human | In vitro | [1] |

| 5-HT3 Receptor (human) | 150 nM | Human | In vitro | [1] |

| Solubility | ||||

| Water (pH < 8) | 10 mg/mL | - | - | [1] |

| DMSO | 100 mg/mL | - | - | [3] |

| 1 eq. HCl | 50 mM | - | - | [4] |

| Pharmacokinetics | ||||

| Oral Bioavailability | ~100% | Mouse | Oral | [1] |

| 90% | Rat | Oral | [1] | |

| Brain:Plasma Ratio | ~10 | Mouse | Intraperitoneal | [1] |

| Terminal Half-life (t½) | 1.4 hours | Mouse | Intravenous | [3] |

| 1.5 hours | Rat | Intravenous | [3] | |

| In Vivo Efficacious Doses | ||||

| ERK1/2 & CREB Phosphorylation | 0.01 - 1.00 µmol/kg | Mouse | Intraperitoneal | [1] |

| Acetylcholine Release | 3 µmol/kg | Rat | Intraperitoneal | [1] |

| Cognitive Enhancement | 0.1 - 1.0 µmol/kg | Mouse/Rat | Intraperitoneal/Subcutaneous | [1] |

| 12 mg/kg/day | Mouse | In Drinking Water | [5] |

Signaling Pathway of A-582941

A-582941 primarily exerts its effects through the activation of the α7 nicotinic acetylcholine receptor, which in turn modulates downstream signaling cascades crucial for neuronal function and survival.

Experimental Workflow: Solution Preparation

The following diagram outlines the general workflow for preparing a dosing solution of this compound for in vivo studies.

Experimental Protocols

1. Preparation of Stock Solutions

For ease of use and to avoid repeated weighing of small quantities of the compound, it is recommended to prepare a concentrated stock solution.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

-

Protocol:

-

Under sterile conditions, accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-100 mM). A-582941 is soluble in DMSO up to 100 mg/mL.[3]

-

Vortex or sonicate briefly until the powder is completely dissolved.

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3]

-

2. Preparation of Dosing Solution for Intraperitoneal (i.p.) Injection

This protocol is based on published studies where sterile water was used as the vehicle for i.p. administration in rats.[1]

-

Materials:

-

This compound stock solution (in DMSO) or powder

-

Sterile water for injection or sterile 0.9% saline

-

Sterile tubes

-

0.22 µm sterile syringe filter

-

-

Protocol:

-

Calculate the required volume of stock solution or mass of powder needed for the desired final concentration and total volume. Ensure the final concentration of DMSO is minimal (<5%) if starting from a stock solution.

-

From Powder: Directly dissolve the weighed this compound in the required volume of sterile water or saline.

-

From Stock: Add the calculated volume of the DMSO stock solution to the sterile water or saline.

-

Vortex thoroughly to ensure a homogenous solution.

-

For parenteral administration, it is critical to ensure sterility. Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

-

Prepare fresh on the day of the experiment.

-

3. Preparation of Dosing Solution for Oral Administration

A-582941 has high oral bioavailability in rodents.[1] Solutions can be prepared for oral gavage or for administration in drinking water.

-

3.1 Oral Gavage:

-

Vehicle: Sterile water is a suitable vehicle due to the compound's good water solubility.[1]

-

Protocol:

-

Prepare the solution as described for i.p. injection (Protocol 2), omitting the sterile filtration step if not required for the specific experimental design.

-

Ensure the compound is fully dissolved before administration.

-

The typical gavage volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.

-

-

-

3.2 Administration in Drinking Water:

-

This method is suitable for chronic dosing studies.[5]

-

Protocol:

-

Calculate the total amount of this compound needed based on the estimated daily water consumption of the animals and the target dose (e.g., 12 mg/kg/day).[5]

-

Dissolve the calculated amount of the compound in the total volume of drinking water to be provided.

-

Ensure the solution is thoroughly mixed.

-

Provide the medicated water to the animals in their water bottles.

-

It is advisable to prepare the medicated water fresh daily and to monitor water consumption to ensure accurate dosing.

-

-

4. General Protocol for Intravenous (i.v.) Injection

While specific intravenous formulations for A-582941 are not detailed in the reviewed literature, a general protocol for preparing a solution for i.v. administration can be followed. The primary vehicle should be a sterile, isotonic solution.

-

Materials:

-

This compound powder

-

Sterile 0.9% saline or 5% dextrose in water (D5W)

-

Co-solvents (if needed, e.g., PEG-400, propylene glycol) - use with caution and validate .

-

Sterile tubes

-

0.22 µm sterile syringe filter

-

-

Protocol:

-

Given its water solubility, attempt to dissolve this compound directly in sterile saline or D5W.

-

Vortex or sonicate gently to aid dissolution.

-

If solubility is limited at the desired concentration, a co-solvent system may be necessary. However, it is crucial to first establish the tolerability of any vehicle in the chosen animal model.

-

Once fully dissolved, the solution must be sterile filtered through a 0.22 µm syringe filter into a sterile container.

-

Solutions for i.v. administration should be prepared fresh on the day of use and visually inspected for any precipitates before injection.

-

Safety Precautions

-

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

-

All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]